Talaglumetad

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

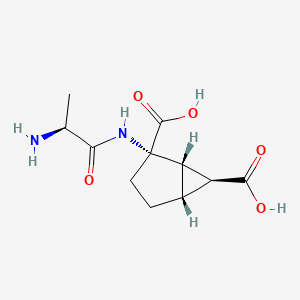

Talaglumetad Hydrochloride (INN: this compound; development code: LY544344 hydrochloride) is a bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivative with the molecular formula $ \text{C}{11}\text{H}{16}\text{N}{2}\text{O}{5} \cdot \text{HCl} $ and a molecular weight of 292.72 g/mol. Its CAS registry numbers are 441765-97-5 (free base) and 441765-98-6 (hydrochloride salt). Structurally, it is defined as (1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride. This compound functions as a metabotropic glutamate receptor (mGluR) agonist, targeting mGlu2/3 receptors to modulate glutamate signaling, a key pathway in neuropsychiatric disorders. It has been investigated for treating anxiety and stress-related disorders due to its ability to reduce excessive glutamatergic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Talaglumetad hydrochloride is synthesized through a series of chemical reactions involving the formation of a bicyclohexane structure. The synthetic route typically involves the following steps:

Formation of the bicyclohexane core: This involves the cyclization of appropriate precursors to form the bicyclohexane ring system.

Introduction of functional groups: Functional groups such as amino and carboxyl groups are introduced to the bicyclohexane core through various chemical reactions.

Formation of the hydrochloride salt: The final step involves the conversion of the compound to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

The industrial production of this compound hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch synthesis: The compound is synthesized in large batches using industrial reactors.

Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain the final product with high purity.

Quality control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Talaglumetad hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The compound can undergo hydrolysis to release the active drug Eglumegad.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

Substitution: Functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major product formed from the hydrolysis of this compound hydrochloride is Eglumegad, which is the active drug that exerts the therapeutic effects .

Scientific Research Applications

Chemistry: Used as a model compound to study the behavior of metabotropic glutamate receptor agonists.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Medicine: Explored for its potential therapeutic effects in treating psychiatric disorders such as anxiety and schizophrenia.

Industry: Used in the development of new drugs targeting metabotropic glutamate receptors

Mechanism of Action

Talaglumetad hydrochloride acts as a prodrug of Eglumegad, which is a selective agonist for the metabotropic glutamate receptor group II subtypes mGluR2 and mGluR3. These receptors are involved in modulating neurotransmitter release and synaptic plasticity. The activation of mGluR2 and mGluR3 by Eglumegad leads to the inhibition of cyclic adenosine monophosphate (cAMP) formation, which in turn reduces the release of glutamate and gamma-aminobutyric acid (GABA) at synapses .

Comparison with Similar Compounds

Structural Analogues

Talaglumetad’s bicyclohexane core and dicarboxylic acid substituents distinguish it from other mGluR-targeting compounds. Structurally similar compounds include:

Bicyclohexane Dicarboxylic Acid Derivatives

Compounds sharing the bicyclo[3.1.0]hexane scaffold but differing in substituents (e.g., LY354740) exhibit structural homology. For example, LY354740 lacks the 2-aminopropanoyl amino group present in this compound, resulting in altered receptor-binding kinetics.

Amino Acid-Conjugated Analogues

Compounds like LY341495 incorporate similar amino acid motifs but function as mGluR antagonists due to divergent stereochemistry and substituent positioning.

Structural Comparison Table

| Parameter | This compound | LY354740 | LY341495 |

|---|---|---|---|

| Core Structure | Bicyclo[3.1.0]hexane | Bicyclo[3.1.0]hexane | Bicyclo[3.1.0]hexane |

| Substituents | 2-aminopropanoyl amino group | Hydroxyl group | Carboxycyclopropyl group |

| Molecular Weight (g/mol) | 292.72 | 275.24 | 279.25 |

| CAS Number | 441765-97-5 (base) | 176645-21-9 | 201943-63-7 |

| Receptor Interaction | mGlu2/3 agonist | mGlu2/3 agonist | mGlu2/3 antagonist |

Functional Analogues

Functionally, this compound shares therapeutic targets with other mGluR modulators:

mGlu2/3 Agonists (e.g., Pomaglumetad)

Pomaglumetad (LY2140023) is a prodrug of LY404039, activating mGlu2/3 receptors. Unlike this compound, it requires metabolic conversion for activity and has been trialed in schizophrenia. This compound’s direct agonist profile may offer faster onset and reduced off-target effects .

mGlu5 Antagonists (e.g., Raseglurant)

Raseglurant (ADX-10059) targets mGlu5 receptors, providing anxiolytic effects via a different mechanism. This compound’s selectivity for mGlu2/3 avoids mGlu5-related adverse effects (e.g., dizziness) .

Functional Comparison Table

| Parameter | This compound | Pomaglumetad (LY2140023) | Raseglurant (ADX-10059) |

|---|---|---|---|

| Receptor Target | mGlu2/3 agonist | mGlu2/3 agonist (prodrug) | mGlu5 antagonist |

| Indication | Anxiety disorders | Schizophrenia | Migraine, anxiety |

| Bioavailability | High (direct agonist) | Moderate (requires activation) | High |

| Clinical Phase | Phase II (discontinued) | Phase III (discontinued) | Phase II (discontinued) |

| Key Advantage | Direct receptor modulation | Oral bioavailability | Novel mechanism |

Research Findings and Clinical Relevance

- This compound : Preclinical studies demonstrated dose-dependent anxiolytic effects in rodent models, with efficacy comparable to benzodiazepines but without sedation. However, Phase II trials were discontinued due to insufficient differentiation from placebo .

- LY354740 : Showed neuroprotective effects in epilepsy models but faced challenges in achieving consistent central nervous system penetration.

- Raseglurant : Reduced migraine frequency in trials but was halted due to hepatotoxicity concerns.

Biological Activity

Talaglumetad, also known as LY544344, is a small molecule drug that functions as an agonist for metabotropic glutamate receptors 2 and 3 (mGluR2/3). Its development aimed to explore therapeutic applications primarily in anxiety disorders and other neuropsychiatric conditions. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound acts as an agonist at mGluR2 and mGluR3 receptors, which are implicated in modulating glutamate transmission in the central nervous system. Activation of these receptors has been shown to decrease glutamate excitatory signaling at limbic synapses, which are crucial in the regulation of anxiety and stress responses. This mechanism suggests potential efficacy in treating anxiety disorders by stabilizing neuronal excitability and enhancing autonomic recovery from stress.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is a prodrug of LY354740, designed to improve oral bioavailability through enhanced absorption facilitated by the human peptide transporter 1 (PEPT1). This modification allows for better therapeutic efficacy compared to its parent compound.

| Parameter | This compound (LY544344) | LY354740 |

|---|---|---|

| Molecular Formula | C11H17ClN2O5 | C8H10N2O4 |

| Oral Bioavailability | Improved | Low |

| Mechanism | mGluR2/3 Agonist | mGluR2/3 Agonist |

Clinical Studies and Efficacy

Case Study Overview:

-

Generalized Anxiety Disorder (GAD) :

- This compound was evaluated in clinical trials for its efficacy in treating GAD. In a Phase 2 study, patients receiving this compound demonstrated significant reductions in anxiety symptoms compared to placebo groups. However, the compound was ultimately discontinued due to concerns raised during long-term toxicology studies involving rodent models, where seizures were observed.

-

Pharmacological Challenges :

- A double-blind, randomized placebo-controlled study assessed the effects of this compound on autonomic reactivity during a pharmacological panic challenge using cholecystokinin tetrapeptide (CCK-4). The results indicated no significant differences in baseline vagal activity but suggested enhanced recovery post-challenge for those treated with this compound, indicating potential benefits in stress response modulation.

Research Findings

Recent studies have highlighted the following findings regarding this compound's biological activity:

- Neurophysiological Effects : Research using animal models has shown that mGluR2/3 agonists can normalize hyperactive dopaminergic neuron activity in conditions mimicking psychotic states. This compound's action on these pathways suggests it could mitigate symptoms associated with heightened dopaminergic activity.

- Behavioral Outcomes : In models assessing cognitive functions such as working memory (measured via Novel Object Recognition tasks), this compound administration improved performance metrics compared to control groups, supporting its role in cognitive enhancement under stress.

Summary of Clinical Trials

| Study Phase | Indication | Findings |

|---|---|---|

| Phase 2 | Generalized Anxiety Disorder | Significant symptom reduction; discontinued due to safety concerns |

| Phase 3 | Anxiety Disorders | Pending results; initial studies showed promise but faced challenges |

Q & A

Basic Research Questions

Q. What are the primary molecular targets and mechanisms of action of Talaglumetad in preclinical models of anxiety and stress disorders?

this compound functions as a metabotropic glutamate (mGlu) receptor agonist, modulating glutamatergic signaling pathways implicated in anxiety and stress responses. Preclinical studies should prioritize in vitro receptor binding assays (e.g., radioligand displacement) to quantify affinity for mGlu receptor subtypes (e.g., mGlu2/3), followed by in vivo behavioral assays (e.g., elevated plus maze, forced swim test) to validate anxiolytic efficacy. Dose-response curves and comparator controls (e.g., existing mGlu agonists) are critical to establish specificity .

Q. What experimental methodologies are recommended for assessing this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties in rodent models?

Key PK parameters (e.g., bioavailability, half-life) require plasma concentration profiling via HPLC or LC-MS/MS after single-dose administration. For PD, correlate PK data with time-dependent behavioral or biomarker outcomes (e.g., cortisol levels, neuronal activity via c-Fos staining). Ensure adherence to species-specific metabolic pathways and interspecies scaling protocols to improve translational relevance .

Table 1: Key Preclinical Parameters for this compound

| Parameter | Method | Target Value (Example) | Reference |

|---|---|---|---|

| Plasma Half-life (rats) | LC-MS/MS | 2.5–3.8 hours | |

| mGlu2/3 Affinity (Ki) | Radioligand Binding Assay | 15–30 nM | |

| Anxiolytic ED50 | Elevated Plus Maze | 10 mg/kg (oral) |

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different anxiety models (e.g., acute vs. chronic stress paradigms)?

Discrepancies may arise from model-specific stress induction mechanisms (e.g., acute vs. chronic unpredictable stress). Adopt a multi-model validation approach:

- Step 1: Replicate studies using standardized protocols (e.g., consistent dosing intervals, stressor durations).

- Step 2: Integrate neurochemical profiling (e.g., microdialysis for glutamate/GABA levels) to identify pathway-specific variations.

- Step 3: Apply meta-analytical frameworks to quantify heterogeneity across studies, adjusting for covariates like species strain or environmental factors .

Q. What strategies optimize this compound’s experimental design for translational research in comorbid anxiety and depressive disorders?

- Co-Morbidity Models: Use dual pathology models (e.g., chronic mild stress with social defeat) to mimic human comorbidities.

- Endpoint Selection: Combine behavioral (e.g., sucrose preference test) and molecular endpoints (e.g., BDNF levels in hippocampus).

- Statistical Power: Conduct a priori power analyses to determine cohort sizes, ensuring detection of moderate effect sizes (Cohen’s d ≥ 0.5) .

Q. How should researchers address ethical and methodological challenges in human trials involving this compound?

- Ethical Oversight: Submit protocols to institutional review boards (IRBs) with risk mitigation plans for adverse events (e.g., dysphoria, sedation).

- Blinding and Controls: Use active comparators (e.g., SSRIs) rather than placebo-only designs to maintain ethical integrity.

- Data Transparency: Pre-register trials on platforms like ClinicalTrials.gov and share raw data (anonymized) via repositories to enable independent validation .

Q. Methodological Guidelines

- Data Contradiction Analysis: Apply causal inference frameworks (e.g., counterfactual analysis) to distinguish between confounders (e.g., dosing variability) and true mechanistic divergences .

- Literature Synthesis: Systematically map gaps using PRISMA guidelines, focusing on understudied receptor subtypes (e.g., mGlu5 cross-talk) or long-term safety profiles .

Properties

CAS No. |

441765-98-6 |

|---|---|

Molecular Formula |

C11H16N2O5 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

(1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid |

InChI |

InChI=1S/C11H16N2O5/c1-4(12)8(14)13-11(10(17)18)3-2-5-6(7(5)11)9(15)16/h4-7H,2-3,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t4-,5-,6-,7-,11-/m0/s1 |

InChI Key |

UPSXYNJDCKOCFD-QIMCWZKGSA-N |

SMILES |

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N |

Synonyms |

2-((2'-amino)propionyl)aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid LY 544344 LY-544344 LY544344 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.